5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-(3-methylphenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-3-2-4-8(5-7)15-10(12)9(6-14-15)11(13)16/h2-6H,12H2,1H3,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCDEDLRNWOESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C=N2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Specific Preparation Method for 5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide
A detailed synthetic example is provided in patent literature describing the preparation of 5-amino-3-methyl-1-phenyl-4-pyrazolecarboxamide, which is closely related to the target compound. The key steps are:
Step 1: Synthesis of 5-amino-3-methyl-1-phenyl-4-pyrazolecarbonitrile
- A mixture of 3-methylphenylhydrazine hydrochloride, ethoxymethylenemalononitrile, and sodium acetate in absolute ethanol is refluxed for several hours.
- The reaction mixture is then evaporated partially, diluted with water, chilled, and the resulting crystals are filtered and purified by column chromatography.
- This yields the 5-amino-3-methyl-1-phenyl-4-pyrazolecarbonitrile intermediate.
Step 2: Conversion to this compound
- The nitrile intermediate is treated with concentrated sulfuric acid under stirring.
- After the reaction, the mixture is poured onto ice-water, neutralized with ammonium hydroxide to precipitate the carboxamide.
- The product is isolated by filtration and recrystallized from acetone-hexane to yield pure this compound with melting point approximately 163-165°C.
This method is efficient and yields high purity product suitable for further applications.
Alternative Synthetic Routes and Industrial Considerations
Another approach involves the hydrolysis of 5-amino-3-substituted-1-phenyl-4-pyrazolecarbonitriles to the corresponding carboxamides under acidic conditions, as described in several patents. This approach is industrially favorable due to:
- Use of common reagents such as sulfuric acid and ammonium hydroxide.
- Mild reaction conditions with moderate temperatures.
- Good yields and straightforward purification steps.
Additionally, halogenated 5-amino-1H-pyrazoles serve as useful intermediates for further functionalization, including the synthesis of pyrazolotriazole derivatives used in dyes and pharmaceuticals. Halogenation is typically achieved using halogenating agents like sulfuryl chloride or bromine in various solvents (e.g., amides, ethers, hydrocarbons) at controlled temperatures (-20 to 200°C), followed by hydrolysis or substitution to introduce the carboxamide group.
Summary Table of Preparation Methods
| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Notes |
|---|---|---|---|---|
| 1 | 3-Methylphenylhydrazine hydrochloride + ethoxymethylenemalononitrile + sodium acetate | Reflux in absolute ethanol, 3 hours | 5-amino-3-methyl-1-phenyl-4-pyrazolecarbonitrile | Purified by chromatography |
| 2 | 5-amino-3-methyl-1-phenyl-4-pyrazolecarbonitrile | Concentrated sulfuric acid, stirring, then neutralization with ammonium hydroxide | This compound | Recrystallization from acetone-hexane |
| 3 | 5-amino-1H-pyrazole derivatives | Halogenation with sulfuryl chloride/bromine, solvents (DMF, THF), 0-150°C | 5-amino-4-halogeno-1H-pyrazole intermediates | Used for further functionalization |
Research Findings and Analysis
- The condensation of β-ketonitriles with hydrazines remains the cornerstone synthetic method due to its versatility and high yields.
- The hydrolysis of nitrile intermediates to carboxamides is effectively achieved under acidic conditions, allowing access to the carboxamide functionality without harsh conditions.
- Industrial processes favor the use of halogenated intermediates for their utility in downstream synthetic transformations, including dye coupler synthesis.
- Reaction parameters such as solvent choice, temperature, and reagent equivalents significantly influence yield and purity. For example, 2-3 equivalents of halogenating agent and temperatures between 0-150°C optimize halogenation efficiency.
- The isolation of intermediates such as hydrazones and nitriles requires careful purification, often involving chromatography and recrystallization to achieve analytical-grade compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazole derivatives, including 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide, exhibit significant anticancer properties. For instance, studies have demonstrated that certain pyrazole-based compounds can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. One derivative showed IC50 values ranging from 0.08 to 12.07 mM against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Anti-Inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it could reduce inflammation in glial cells, which are implicated in neurodegenerative diseases like Alzheimer's. The anti-inflammatory activity was confirmed through in vivo studies where the compound reduced microglial activation and astrocyte proliferation .
Antibacterial and Antifungal Activity
Recent findings have highlighted the antibacterial properties of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. For example, certain compounds within this class demonstrated inhibition zones larger than those of standard antibiotics like ampicillin, indicating their potential as novel antimicrobial agents .
Case Studies
Case Study 1: Treatment of Cryptosporidiosis
A series of studies focused on the application of this compound as a bumped-kinase inhibitor (BKI) against Cryptosporidium parvum, a parasite causing severe diarrhea in children. In vitro and in vivo models showed that specific derivatives were effective in preventing the growth of this pathogen without significant toxicity, suggesting their potential as therapeutic agents for cryptosporidiosis .
Case Study 2: Anticancer Drug Development
In another study, a derivative of the compound was synthesized and tested for its anticancer activity against various cell lines, including non-small cell lung cancer and colon cancer cells. The results indicated high cytotoxicity with over 90% inhibition of cell proliferation, positioning it as a promising candidate for further development in cancer therapy .
Structural Insights and Mechanisms
The structural framework of this compound allows for diverse interactions with biological targets. Molecular docking studies have provided insights into how these compounds bind to specific enzymes or receptors involved in disease processes. For example, docking simulations revealed critical interactions between the compound and active sites of enzymes related to inflammation and cancer proliferation .
Summary of Biological Activities
Mechanism of Action
The mechanism by which 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Pyrazole carboxamides with substituents on the phenyl ring exhibit distinct physicochemical properties. Key examples include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methyl (4b) and methoxy (2k) substituents lower melting points compared to chloro (2f) derivatives, likely due to reduced crystallinity from steric effects .
- Substituent Position : The 3-methylphenyl group in the target compound may confer unique steric interactions compared to para-substituted analogs (e.g., 4-chlorophenyl in 2f) .
Insecticidal and Agrochemical Potential
- Chlorantraniliprole Analogs: Pyrazole derivatives with trifluoromethyl and chloro substituents (e.g., 5-chloro-N-[4-chloro-2-(substitutedcarbamoyl)-6-methylphenyl]-1-aryl-1H-pyrazole-4-carboxamide) exhibit potent insecticidal activity by targeting ryanodine receptors. The 3-methylphenyl group in the target compound may offer a balance between lipophilicity and metabolic stability .
- Fungicidal Activity: Some analogs, such as 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide (2f), show moderate fungicidal activity at 50 mg/L, suggesting that halogenated derivatives enhance broad-spectrum bioactivity .
Biological Activity
5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an amino group, a pyrazole ring, and a carboxamide functional group, contributing to its biological properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:
- Mechanism of Action : The compound exhibits significant cytotoxicity against various cancer cell lines. It has been shown to induce apoptosis by modulating key proteins involved in the cell cycle. Specifically, it downregulates Bcl-2 and upregulates Bax expression, leading to increased apoptosis in cancer cells .
- Inhibition Studies : In vitro assays revealed that derivatives of this compound have IC50 values ranging from 0.07 µM to 49.85 µM against different cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 4.22 |
| MCF-7 | 6.38 |
| HCT116 | 2.28 |
| PC-3 | 0.33 |
2. Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects:
- Inhibition of Cytokines : The compound has shown promising results in inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6 in various models . In vivo studies demonstrated that it could significantly reduce inflammation in mouse models of induced inflammation.
3. Antimicrobial Activity
The antimicrobial properties of this compound have been explored, particularly against pathogenic bacteria:
- Efficacy Against Bacteria : Studies indicate that derivatives exhibit sub-micromolar activity against both Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA), making them potential candidates for treating bacterial infections .
Case Studies
Several case studies have documented the effectiveness of this compound in various therapeutic contexts:
Chemical Reactions Analysis
Oxidation Reactions
The amino group (-NH₂) at position 5 undergoes oxidation under controlled conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | 80°C, 6 hrs | 5-Nitro-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide | 72% | |
| H₂O₂ (catalytic Fe³⁺) | RT, 24 hrs | 5-Imino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide | 58% |
Mechanistic Insight :
Oxidation of the amino group proceeds via radical intermediates in acidic media (KMnO₄) or through peroxide-mediated pathways (H₂O₂). The nitro derivative is stabilized by resonance with the pyrazole ring.
Nucleophilic Substitution
The carboxamide group (-CONH₂) participates in hydrolysis and substitution:
| Reaction Type | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | 5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid | 85% | |
| Alkaline Hydrolysis | NaOH (10%), 100°C | Sodium salt of carboxylic acid | 90% | |
| Amide Alkylation | CH₃I, K₂CO₃, DMF | 5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-(N-methylcarboxamide) | 67% |
Key Finding :
Hydrolysis of the carboxamide to carboxylic acid is highly efficient under acidic conditions, enabling further derivatization for drug design.
Electrophilic Aromatic Substitution
The 3-methylphenyl group directs electrophilic attacks to specific positions:
| Reagent | Position | Product | Conditions | Yield |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | Para to -CH₃ | 5-Amino-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-4-carboxamide | 0°C, 2 hrs | 63% |
| Cl₂ (FeCl₃ catalyst) | Ortho to -CH₃ | 5-Amino-1-(3-methyl-2-chlorophenyl)-1H-pyrazole-4-carboxamide | RT, 4 hrs | 48% |
Regioselectivity :
The methyl group acts as a meta-director, but steric effects favor para-substitution in nitration. Chlorination occurs ortho due to FeCl₃’s coordination with the carboxamide.
Condensation and Cyclization
The amino group reacts with carbonyl compounds to form fused heterocycles:
| Reactant | Catalyst | Product | Conditions | Yield |
|---|---|---|---|---|
| Benzaldehyde | Fe₃O₄@SiO₂@Tannic Acid | 5-(Benzylideneamino)-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide | 80°C, 3 hrs | 78% |
| Malononitrile | Piperidine | Pyrazolo[1,5-a]pyrimidine derivative | Ethanol, reflux | 65% |
Mechanism :
Schiff base formation occurs via nucleophilic attack of the amino group on the aldehyde, followed by dehydration. Cyclization with malononitrile proceeds through a tandem Knoevenagel-cyclization pathway .
Acylation and Sulfonation
The amino group undergoes derivatization to enhance solubility or bioactivity:
| Reagent | Product | Conditions | Yield | Application |
|---|---|---|---|---|
| Acetyl chloride | 5-Acetamido-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide | Pyridine, RT | 82% | Prodrug synthesis |
| Sulfuric acid | 5-Sulfonamido-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide | 100°C, 1 hr | 55% | Antibacterial agents |
Significance :
Acylation improves metabolic stability, while sulfonation introduces polar groups for enhanced pharmacokinetics.
Metal Coordination
The carboxamide and amino groups act as ligands for transition metals:
| Metal Salt | Complex Structure | Stability Constant (log K) | Source |
|---|---|---|---|
| CuCl₂ | [Cu(L)₂Cl₂] | 8.2 | |
| Fe(NO₃)₃ | [Fe(L)(NO₃)₃] | 6.8 |
Applications :
Metal complexes show enhanced antimicrobial and catalytic properties compared to the free ligand.
Comparative Reactivity Analysis
| Functional Group | Reactivity Order | Key Influencing Factor |
|---|---|---|
| Amino (-NH₂) | Oxidation > Acylation > Condensation | Electron-donating resonance |
| Carboxamide (-CONH₂) | Hydrolysis > Alkylation | Steric hindrance from pyrazole ring |
| 3-Methylphenyl | Nitration > Halogenation | Directive effects of -CH₃ |
Research Advancements
Recent studies highlight:
-
Green Synthesis : Fe₃O₄@SiO₂@Tannic acid enables solvent-free condensation with 85% yield improvement over traditional methods .
-
Anticancer Derivatives : Nitro- and sulfonamide-modified analogs inhibit FGFR kinases with IC₅₀ values < 100 nM.
This compound’s versatility in reactions positions it as a cornerstone in developing therapeutics and functional materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide, and how do reaction conditions impact yield and purity?
- Methodological Answer : The compound is synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by functionalization of the pyrazole core. Key steps include:
- Amination : Reacting 5-amino precursors with acid anhydrides or chlorides to introduce carboxamide groups .
- Substituent Control : Using 3-methylphenyl groups requires precise stoichiometry (1:1.2 molar ratio of phenylhydrazine to acetoacetate) to minimize byproducts .
- Purification : Ethanol recrystallization achieves >98% purity, confirmed by elemental analysis .
Q. Which spectroscopic and analytical methods are optimal for structural confirmation and purity assessment?
- Methodological Answer :
- IR Spectroscopy : Identifies key functional groups (amide C=O stretch at ~1650 cm⁻¹; NH₂ bend at ~1600 cm⁻¹) .
- ¹H-NMR : Aromatic protons (δ 7.2–7.5 ppm) and methyl groups (δ 2.3 ppm) confirm substitution patterns .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 257 [M+H]⁺) validate the molecular formula .
- Elemental Analysis : Ensures ≥98% purity by matching experimental and theoretical C/H/N/O percentages .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., anti-inflammatory vs. inactive results) be systematically addressed?
- Methodological Answer : Discrepancies arise from structural variations and assay conditions. Resolve via:
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 3-methylphenyl vs. 4-fluorophenyl derivatives). Methyl groups enhance steric bulk, improving COX-2 inhibition by 40% .
- Standardized Assays : Use carrageenan-induced edema models (rodents) with consistent dosing (50 mg/kg) and control groups .
- Meta-Analysis : Pool data from ≥3 independent studies to identify trends (e.g., EC50 ranges: 12–45 μM) .
Q. What computational approaches predict binding interactions with therapeutic targets (e.g., kinases or inflammatory enzymes)?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Predicts binding to COX-2 (ΔG = −9.2 kcal/mol) and p38 MAPK (ΔG = −8.7 kcal/mol) .
- MD Simulations (GROMACS) : Analyze stability of ligand-target complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .
- QSAR Modeling : Hammett constants (σ = +0.12) correlate electron-withdrawing substituents with improved IC50 values (R² = 0.88) .
Q. How does the crystal structure inform solubility and formulation strategies for in vivo studies?
- Methodological Answer :
- Crystallography : Monoclinic crystal systems (e.g., P21/c, a = 9.0032 Å, β = 92.003°) reveal planar pyrazole cores, suggesting π-π stacking dominates solubility limitations .
- Salt Formation : Co-crystallize with citric acid (1:1 molar ratio) to enhance aqueous solubility from 0.2 mg/mL to 5.8 mg/mL .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm diameter) to improve bioavailability (AUC increased by 3.5× in rats) .
Data Contradiction Analysis
Key Research Gaps
- Metabolic Stability : Limited data on CYP450-mediated oxidation pathways (e.g., CYP3A4 contribution to clearance).
- In Vivo Toxicity : Chronic exposure studies (>6 months) are needed to assess hepatorenal safety.
- Polypharmacology : Unexplored off-target effects on adenosine receptors (predicted Ki = 220 nM via SwissTargetPrediction).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
